2-(2-fluorophenoxy)-N-methyl-N-(1-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)acetamide
Description
The compound 2-(2-fluorophenoxy)-N-methyl-N-(1-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)acetamide is a heterocyclic acetamide derivative featuring a triazolo-pyridazine core, an azetidine ring, and a fluorophenoxy substituent. For instance, a structurally related compound, N-methyl-N-[3-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]acetamide, has been shown to disrupt the Lin-28/Let-7 interaction, promoting cancer stem cell differentiation and reducing tumorsphere formation . This highlights the therapeutic relevance of triazolo-pyridazine scaffolds in oncology.
Properties
IUPAC Name |
2-(2-fluorophenoxy)-N-methyl-N-[1-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19FN6O2/c1-12-20-21-16-7-8-17(22-25(12)16)24-9-13(10-24)23(2)18(26)11-27-15-6-4-3-5-14(15)19/h3-8,13H,9-11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFCWUEHRUYXWEU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C2N1N=C(C=C2)N3CC(C3)N(C)C(=O)COC4=CC=CC=C4F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19FN6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Compounds with similar structures, such as 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines, have been found to exhibit diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory activities.
Mode of Action
It is known that similar compounds can interact with different target receptors due to their ability to accept and donate hydrogen bonds. This allows them to make specific interactions with different target receptors, which could potentially lead to changes in cellular processes.
Biochemical Pathways
Similar compounds have been found to inhibit various enzymes, which could potentially affect multiple biochemical pathways.
Pharmacokinetics
In silico pharmacokinetic and molecular modeling studies have been conducted on similar compounds.
Biochemical Analysis
Biochemical Properties
Based on its structural similarity to other triazolothiadiazines, it can be inferred that it may interact with various enzymes and proteins
Biological Activity
The compound 2-(2-fluorophenoxy)-N-methyl-N-(1-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)acetamide is a complex organic molecule that has garnered attention for its potential biological activities. This article delves into its pharmacological properties, synthesis pathways, and relevant case studies that highlight its efficacy against various biological targets.
Chemical Structure and Properties
The molecular formula for this compound is , and it features a fluorophenoxy group, a triazole moiety, and an azetidine structure. The presence of these functional groups is significant as they contribute to the compound's biological activity.
Anticancer Activity
Recent studies have indicated that compounds containing 1,2,4-triazole structures exhibit notable anticancer properties. These triazoles have been associated with the inhibition of various cancer cell lines. For instance:
- IC50 Values : In a study involving fluorinated triazole derivatives, compounds showed IC50 values ranging from 0.51 to 47.94 µM against cancer cell lines such as A549 (lung), DU-145 (prostate), HCT-116 (colon), and MDA-MB 231 (breast) .
- Mechanism of Action : Triazole-containing compounds often induce apoptosis in cancer cells by disrupting cell cycle progression and modulating key signaling pathways such as ERK1/2 and NF-kB .
Antimicrobial Activity
The compound's potential as an antimicrobial agent has also been explored. Triazole derivatives have demonstrated efficacy against both bacterial and fungal strains:
- Minimum Inhibitory Concentration (MIC) : Some fluorinated triazoles exhibited MIC values as low as 1–8 µg/mL against drug-resistant bacteria such as MRSA and E. coli .
Synthesis and Structure-Activity Relationship
The synthesis of this compound typically involves multi-step organic reactions. The incorporation of fluorine atoms is particularly important as it enhances the lipophilicity and metabolic stability of the molecule.
Synthesis Pathway Overview
- Starting Materials : The synthesis begins with readily available precursors that contain the required functional groups.
- Key Reactions : Key reactions may include nucleophilic substitutions, cyclization reactions to form the triazole ring, and subsequent modifications to introduce the azetidine structure.
- Purification : The final product is purified using techniques such as column chromatography or recrystallization to ensure high purity for biological testing.
Case Studies
Several studies have investigated the biological activity of similar compounds:
- Fluorinated Triazoles : A study highlighted that fluorinated 1,2,4-triazoles showed promising anticancer activity against various human carcinoma cell lines .
- Triazole Derivatives : Another research effort synthesized a series of triazole derivatives and evaluated them against multiple cancer types, confirming their potential as effective therapeutic agents .
Summary of Findings
Comparison with Similar Compounds
Key Structural Features
The compound’s unique attributes include:
- Azetidine ring : Enhances conformational flexibility and bioavailability.
- 2-Fluorophenoxy group: May improve membrane permeability and metabolic stability.
Comparison Table
Functional Insights
- Triazolo-pyridazine analogues: Compounds from and share the triazolo-pyridazine core but differ in substituents. The target compound’s azetidine and fluorophenoxy groups may enhance target selectivity compared to ’s sulfanyl-trifluoromethylphenyl group, which could increase lipophilicity but reduce metabolic stability .
- Benzothiazole derivatives : compounds (e.g., N-(6-trifluoromethylbenzothiazole-2-yl)-2-phenylacetamide) lack the triazolo-pyridazine core but retain the acetamide moiety. These are often associated with pesticidal activity (e.g., flutolanil in ), suggesting divergent applications compared to the target compound .
- Epigenetic activity : The analogue demonstrates that methyl-triazolo-pyridazine derivatives can disrupt RNA-protein interactions (e.g., Lin-28/Let-7), implying the target compound may share similar mechanisms .
Research Findings and Implications
Structural Determinants of Bioactivity
- Fluorine substitution: The 2-fluorophenoxy group in the target compound may improve binding affinity to hydrophobic pockets in enzymes, compared to the 3-fluorophenyl group in ’s compound .
- Azetidine vs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
